molecular formula C31H33NO13 B12368463 prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

Cat. No.: B12368463
M. Wt: 627.6 g/mol
InChI Key: MYTMRYOJAKUVBH-BPZXBQJLSA-N
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Description

Prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a methoxy group, and a tetracenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate involves several steps:

    Starting Materials: The synthesis begins with the preparation of the tetracenyl moiety and the oxan-4-yl group.

    Reaction Conditions: The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and bioactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other tetracenyl derivatives and oxan-4-yl carbamates.

    Uniqueness: The presence of multiple hydroxyl groups, a methoxy group, and a tetracenyl moiety in a single molecule makes it distinct from other compounds, providing unique chemical and biological properties.

Properties

Molecular Formula

C31H33NO13

Molecular Weight

627.6 g/mol

IUPAC Name

prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

InChI

InChI=1S/C31H33NO13/c1-4-8-43-30(40)32-16-9-20(44-13(2)25(16)35)45-18-11-31(41,19(34)12-33)10-15-22(18)29(39)24-23(27(15)37)26(36)14-6-5-7-17(42-3)21(14)28(24)38/h4-7,13,16,18,20,25,33,35,37,39,41H,1,8-12H2,2-3H3,(H,32,40)/t13-,16-,18-,20-,25+,31-/m0/s1

InChI Key

MYTMRYOJAKUVBH-BPZXBQJLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC=C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC=C)O

Origin of Product

United States

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